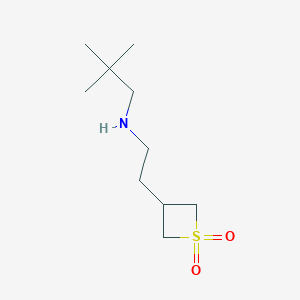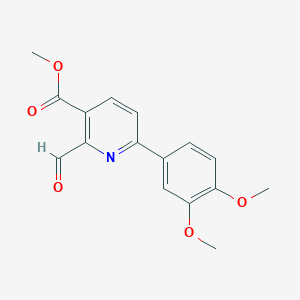![molecular formula C6H9NO2 B15229186 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B15229186.png)
2-Azabicyclo[2.1.1]hexane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[2.1.1]hexane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its rigid, compact structure, which makes it an interesting subject for various chemical and biological studies. The presence of the carboxylic acid group adds to its reactivity and potential for derivatization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under ultraviolet light, which facilitates the cycloaddition process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of photochemical cycloaddition can be scaled up for larger production. The use of continuous flow photochemistry is a potential method for industrial-scale synthesis, ensuring consistent and efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The nitrogen atom and the carboxylic acid group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various functionalized derivatives of this compound, such as amides, esters, and amines .
Aplicaciones Científicas De Investigación
2-Azabicyclo[2.1.1]hexane-3-carboxylic acid has several applications in scientific research:
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound’s derivatives are used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid involves its interaction with various molecular targets. The rigid structure allows it to fit into specific binding sites on proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
2-Thia-3-azabicyclo[2.1.1]hexane-2,2-dioxide: This compound features a sulfur atom in place of the nitrogen atom and has similar structural rigidity.
Azabicyclo[2.1.1]hexane piperazinium methanesulfonate: This compound is used in medicinal chemistry for its electrophilic properties and ability to undergo ring-opening reactions.
Uniqueness: 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid is unique due to its combination of a rigid bicyclic structure and a reactive carboxylic acid group. This combination makes it a versatile building block for various chemical and biological applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
2-azabicyclo[2.1.1]hexane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-4(2-3)7-5/h3-5,7H,1-2H2,(H,8,9) |
Clave InChI |
YGOZJCRQJHXVJY-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1NC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Ethyl-2-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15229149.png)
![2-Chloro-4-[3-(3,5-dichlorophenyl)ureido]-benzenesulfonyl chloride](/img/structure/B15229157.png)


![2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoicacid](/img/structure/B15229189.png)



